Tridecylcyclohexane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tridecylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38/c1-2-3-4-5-6-7-8-9-10-11-13-16-19-17-14-12-15-18-19/h19H,2-18H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRUJKKWJGNYQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6064080 | |

| Record name | Cyclohexane, tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6006-33-3 | |

| Record name | Tridecylcyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6006-33-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyclohexane, tridecyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006006333 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexane, tridecyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cyclohexane, tridecyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6064080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tridecylcyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.322 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Tridecylcyclohexane chemical properties and structure

An In-Depth Technical Guide to Tridecylcyclohexane: Structure, Properties, and Applications

Introduction

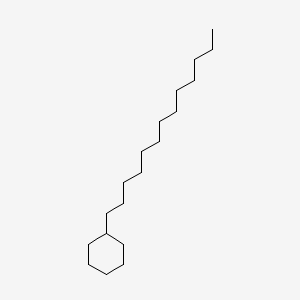

This compound is a saturated hydrocarbon belonging to the cycloalkane family. It is characterized by a cyclohexane ring bonded to a tridecyl group, a 13-carbon alkyl chain.[1] This compound is typically a colorless to pale yellow liquid at ambient temperature.[1] Its nonpolar nature and substantial molecular weight bestow upon it distinct physical and chemical properties, rendering it a valuable component in a variety of industrial formulations.[1][2] This guide provides a comprehensive overview of the chemical and physical characteristics of this compound, its structural features, potential synthetic routes, and its applications, tailored for researchers and professionals in the chemical and pharmaceutical sciences.

Chemical Identity and Structure

This compound is systematically known as 1-cyclohexyltridecane.[1] Its chemical identity is unambiguously established by its CAS Registry Number, 6006-33-3.[1][2][3][4][5][6][7][8]

Key Identifiers:

-

IUPAC Name: 1-Cyclohexyltridecane[1]

-

Synonyms: Cyclohexane, tridecyl-; this compound; n-Tridecylcyclohexane[1][2][6]

The structure of this compound consists of a central cyclohexane ring, which imparts a degree of rigidity, and a long, flexible tridecyl tail that contributes to its hydrophobic and oleophilic character.

Caption: 2D skeletal structure of this compound.

Physicochemical Properties

The physical properties of this compound are a direct consequence of its molecular structure. The large nonpolar surface area results in significant van der Waals forces, leading to a relatively high boiling point and low volatility.[1] Its saturated hydrocarbon nature makes it chemically stable.[1]

| Property | Value | Source(s) |

| Appearance | Colorless to almost colorless clear liquid | [1] |

| Boiling Point | 346 °C | [2][7] |

| Melting Point | 18.51 °C | [2][4] |

| Density | 0.82 g/cm³ | [2] |

| Flash Point | 156.2 °C | [2] |

| Vapor Pressure | 0.000121 mmHg at 25 °C | [2] |

| Refractive Index | 1.4560 to 1.4580 | [2] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis and Reactivity

While specific, detailed synthetic procedures for this compound are not extensively published in readily available literature, its synthesis can be conceptualized through established organic chemistry methodologies. A plausible and common approach for synthesizing alkyl-substituted cyclohexanes involves two main steps: the introduction of the alkyl chain onto an aromatic precursor, followed by the saturation of the aromatic ring.

Conceptual Synthetic Workflow:

-

Friedel-Crafts Acylation/Alkylation: This initial step would involve the reaction of benzene or cyclohexane with a suitable 13-carbon acyl chloride or alkyl halide (e.g., tridecanoyl chloride or 1-chlorotridecane) in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). Friedel-Crafts alkylation can be prone to carbocation rearrangements, so acylation followed by reduction is often a more controlled method for introducing a straight-chain alkyl group.

-

Clemmensen or Wolff-Kishner Reduction: If acylation is used, the resulting ketone (cyclohexyl tridecyl ketone) would then be reduced to the corresponding alkane. The Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) are standard methods for this transformation.

-

Catalytic Hydrogenation: If the starting material was benzene, the final step is the reduction of the aromatic ring to a cyclohexane ring. This is typically achieved through catalytic hydrogenation, where the alkylbenzene is treated with hydrogen gas (H₂) under pressure in the presence of a metal catalyst like rhodium, ruthenium, or nickel.

Caption: Conceptual synthetic pathways to this compound.

In terms of reactivity, this compound is a saturated hydrocarbon and is therefore relatively inert. Its chemical stability and low volatility are key properties for its industrial applications.[1] It will undergo combustion and can be subject to free-radical halogenation under UV light, typical reactions of alkanes and cycloalkanes.

Spectroscopic Characterization

The structural elucidation of this compound relies on standard spectroscopic techniques, including NMR, IR, and mass spectrometry.[9][10][11][12]

-

¹H NMR Spectroscopy: The proton NMR spectrum would be characterized by a complex multiplet in the aliphatic region (typically 0.8-1.8 ppm). A triplet around 0.9 ppm would correspond to the terminal methyl group (-CH₃) of the tridecyl chain. The protons on the cyclohexane ring would appear as broad multiplets, and the numerous methylene (-CH₂-) groups of the long alkyl chain would create a large, overlapping signal around 1.2-1.4 ppm.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the carbons of the cyclohexane ring and the tridecyl chain. The number of signals would depend on the symmetry of the molecule. The terminal methyl carbon would appear at the most upfield position (around 14 ppm).

-

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be relatively simple, dominated by absorptions corresponding to C-H bonds. Strong bands would be observed in the 2850-2960 cm⁻¹ region due to C-H stretching vibrations of the CH₂, and CH₃ groups. C-H bending vibrations would be visible around 1465 cm⁻¹ and 1375 cm⁻¹. The absence of significant absorptions in other regions would confirm the lack of functional groups.

-

Mass Spectrometry (MS): In electron ionization mass spectrometry (EI-MS), this compound would show a molecular ion peak (M⁺) at m/z = 266. The fragmentation pattern would likely involve the loss of alkyl fragments from the tridecyl chain and the characteristic fragmentation of the cyclohexane ring.

Applications

The unique combination of hydrophobicity, high boiling point, and chemical stability makes this compound suitable for several industrial applications.[1]

-

Lubricants: Its long alkyl chain provides lubricity, making it a potential base oil or additive in lubricant formulations.

-

Plasticizers: It can be used as a plasticizer, a substance added to a material (usually a plastic or an elastomer) to increase its flexibility, workability, or distensibility.

-

Solvents: As a nonpolar, high-boiling point solvent, it is used in various chemical processes and reactions where the dissolution of hydrophobic substances is required.[2]

-

Coatings and Cosmetics: In the coatings industry, it can improve spreadability and gloss.[2] Similarly, in cosmetics, it can enhance the texture and appearance of personal care products.[2]

Safety and Handling

According to available safety data, this compound is classified as an aspiration hazard, meaning it may be fatal if swallowed and enters the airways.[8] It is also a flammable liquid. While it may pose minimal health risks under normal handling conditions, appropriate safety measures should be taken to avoid prolonged exposure.[1]

Recommended Handling Precautions:

-

Work in a well-ventilated area or under a chemical fume hood.

-

Keep away from heat, sparks, open flames, and other ignition sources.[13]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.

-

Avoid inhalation of vapors and direct contact with skin and eyes.

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

Conclusion

This compound is a versatile cycloalkane with a well-defined chemical structure and a valuable set of physicochemical properties. Its high molecular weight, hydrophobicity, and stability make it an important component in lubricants, plasticizers, and specialty solvents for various industries. A thorough understanding of its properties, synthesis, and safe handling is essential for its effective and responsible use in research and commercial applications.

References

-

Cyclohexane, tridecyl- - Substance Details - SRS | US EPA. [Link]

-

Cas 6006-33-3,N-TRIDECYLCYCLOHEXANE - LookChem. [Link]

-

This compound - CAS Common Chemistry. [Link]

-

This compound - gsrs. [Link]

-

n-Tridecylcyclohexane - the NIST WebBook - National Institute of Standards and Technology. [Link]

-

This compound | C19H38 | CID 22327 - PubChem - NIH. [Link]

-

Chemical Properties of n-Tridecylcyclohexane (CAS 6006-33-3) - Cheméo. [Link]

-

Provisional Peer-Reviewed Toxicity Values for Cyclohexane (CASRN 110-82-7). [Link]

-

Synthesis of Cyclohexane-Angularly-Fused Triquinanes - PubMed - NIH. [Link]

-

NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. [Link]

-

Spectroscopy Data for Undergraduate Teaching - ERIC. [Link]

-

Synthesis of jet fuel range high-density polycycloalkanes with vanillin and cyclohexanone. [Link]

-

Synthesis of tetracycline ring A analogs - PubMed. [Link]

-

WebSpectra - Problems in NMR and IR Spectroscopy - UCLA – Chemistry and Biochemistry. [Link]

-

Environmental risk evaluation report: Trideca-1,1,1,2,2,3,3,4,4,5,5,6,6-fluorohexane [1H-PFHx] (CAS no. 355-37-3) - GOV.UK. [Link]

-

Safety Data Sheet: Cyclohexane - Carl ROTH. [Link]

-

Synthesis of Tercyclohexanones - Sci-Hub. [Link]

-

tetraphenylcyclopentadienone - Organic Syntheses Procedure. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry - YouTube. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. [Link]

Sources

- 1. CAS 6006-33-3: this compound | CymitQuimica [cymitquimica.com]

- 2. lookchem.com [lookchem.com]

- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. n-Tridecylcyclohexane [webbook.nist.gov]

- 7. labsolu.ca [labsolu.ca]

- 8. This compound | C19H38 | CID 22327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. files.eric.ed.gov [files.eric.ed.gov]

- 11. m.youtube.com [m.youtube.com]

- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 13. carlroth.com [carlroth.com]

The Synthesis and Purification of Tridecylcyclohexane: A Comprehensive Guide for Laboratory Applications

This technical guide provides a detailed exposition on the synthesis and purification of tridecylcyclohexane (C₁₉H₃₈), a saturated hydrocarbon of interest in various research and development applications, including its use as a lubricant, plasticizer, and in formulations requiring high hydrophobicity.[1] This document is intended for researchers, scientists, and professionals in drug development who require a practical, in-depth understanding of the preparation of high-purity this compound for laboratory use.

Introduction to this compound

This compound is a cycloalkane characterized by a cyclohexane ring substituted with a tridecyl group.[1] It is a colorless to pale yellow, hydrophobic liquid with a relatively high boiling point of 346°C.[1][2] These properties make it a stable and low-volatility compound suitable for specialized applications.[1] The synthesis and subsequent purification of this compound are critical to ensure the absence of impurities that could interfere with experimental outcomes. This guide outlines a robust two-step synthetic pathway followed by a rigorous purification protocol to yield high-purity this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₁₉H₃₈ | [3] |

| Molecular Weight | 266.51 g/mol | [2] |

| Boiling Point | 346°C | [2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| CAS Number | 6006-33-3 | [1] |

| Solubility | Insoluble in water, soluble in organic solvents | [1] |

Synthesis of this compound: A Two-Step Approach

The synthesis of this compound is most effectively achieved through a two-step process:

-

Friedel-Crafts Alkylation: The initial step involves the alkylation of an aromatic ring, in this case, benzene, with a 13-carbon alkylating agent.

-

Catalytic Hydrogenation: The subsequent step is the saturation of the aromatic ring of the resulting tridecylbenzene to yield this compound.

This approach is favored due to the ready availability of the starting materials and the high yields achievable under controlled laboratory conditions.

Step 1: Friedel-Crafts Alkylation of Benzene with 1-Tridecene

The Friedel-Crafts alkylation reaction is a classic method for forming carbon-carbon bonds by substituting an alkyl group onto an aromatic ring.[4][5][6] In this protocol, 1-tridecene is used as the alkylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or a solid superacid catalyst for a more environmentally friendly approach.[6][7] The reaction proceeds via an electrophilic aromatic substitution mechanism.[8][9]

Causality of Experimental Choices:

-

Choice of Alkylating Agent: 1-Tridecene is selected over the corresponding alkyl halide to minimize the potential for carbocation rearrangements that can occur with longer alkyl chains, although some isomerization is still possible.[1]

-

Catalyst Selection: While aluminum chloride is a traditional and effective catalyst, solid acid catalysts like phosphotungstic acid on silica gel are gaining prominence due to their reduced corrosive nature and easier separation from the reaction mixture.[7]

-

Reaction Conditions: The reaction is performed under anhydrous conditions to prevent the deactivation of the Lewis acid catalyst.

Experimental Protocol: Friedel-Crafts Alkylation

-

Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (e.g., filled with calcium chloride), and a dropping funnel. Maintain an inert atmosphere using nitrogen or argon.

-

Reactant Charging: To the flask, add anhydrous benzene (serving as both reactant and solvent) and the Lewis acid catalyst (e.g., aluminum chloride). Cool the mixture in an ice bath.

-

Addition of Alkylating Agent: Slowly add 1-tridecene to the stirred mixture from the dropping funnel. The addition should be controlled to maintain the reaction temperature.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 50-60°C) for several hours to ensure complete reaction. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of water, followed by dilute hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel, separate the organic layer, and wash it sequentially with water, a dilute sodium bicarbonate solution, and brine.

-

Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the benzene solvent under reduced pressure using a rotary evaporator. The crude product is tridecylbenzene.

Step 2: Catalytic Hydrogenation of Tridecylbenzene

Catalytic hydrogenation is a chemical reaction that adds hydrogen across double or triple bonds in the presence of a metal catalyst. In this step, the aromatic ring of tridecylbenzene is saturated to form the cyclohexane ring of this compound.

Causality of Experimental Choices:

-

Catalyst Selection: Palladium on carbon (Pd/C) or platinum oxide (PtO₂) are highly effective catalysts for the hydrogenation of aromatic rings.

-

Reaction Conditions: The reaction is typically carried out under a positive pressure of hydrogen gas to ensure a sufficient supply for the reaction. The choice of solvent is crucial; ethanol or acetic acid are commonly used as they readily dissolve the substrate and do not interfere with the reaction.

Experimental Protocol: Catalytic Hydrogenation

-

Apparatus Setup: The reaction is performed in a high-pressure hydrogenation apparatus (e.g., a Parr hydrogenator) or a flask equipped with a balloon filled with hydrogen gas for smaller-scale reactions.

-

Reactant Charging: In the reaction vessel, dissolve the crude tridecylbenzene in a suitable solvent (e.g., ethanol). Carefully add the hydrogenation catalyst (e.g., 10% Pd/C).

-

Hydrogenation: Seal the reaction vessel, purge with hydrogen gas to remove air, and then pressurize with hydrogen to the desired pressure (e.g., 3-5 atm). Stir the mixture vigorously at room temperature or with gentle heating.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is complete when hydrogen consumption ceases.

-

Work-up: Carefully vent the hydrogen gas and purge the system with an inert gas. Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Solvent Removal: Remove the solvent from the filtrate by rotary evaporation to yield the crude this compound.

Diagram 1: Synthesis Workflow of this compound

Caption: A two-step synthesis of this compound.

Purification of this compound

The crude this compound obtained from the synthesis will likely contain unreacted starting materials, byproducts from the alkylation step (isomers of tridecylbenzene), and residual solvent. A multi-step purification process is necessary to achieve high purity.

Vacuum Fractional Distillation

Given the high boiling point of this compound (346°C), distillation at atmospheric pressure is not practical as it may lead to thermal decomposition.[2] Vacuum fractional distillation is the preferred method to separate this compound from lower and higher boiling point impurities.[10] This technique lowers the boiling point of the liquid by reducing the pressure, allowing for distillation at a lower temperature.[11][12]

Experimental Protocol: Vacuum Fractional Distillation

-

Apparatus Setup: Assemble a fractional distillation apparatus equipped with a Vigreux or packed column for efficient separation. The apparatus should be connected to a vacuum pump with a pressure gauge and a cold trap.

-

Distillation: Place the crude this compound in the distillation flask with a few boiling chips or a magnetic stirrer. Gradually heat the flask while reducing the pressure.

-

Fraction Collection: Collect the fractions based on their boiling points at the reduced pressure. The main fraction containing this compound should be collected at a stable temperature.

-

Analysis: Analyze the collected fractions by Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.

Table 2: Expected Boiling Points during Vacuum Distillation

| Compound | Approximate Boiling Point at Atmospheric Pressure (°C) | Expected Boiling Point Trend under Vacuum |

| Benzene (residual) | 80 | Lowest |

| 1-Tridecene (unreacted) | 233 | Lower |

| Tridecylbenzene isomers | ~330-340 | High |

| This compound | 346 | Highest |

Note: Actual boiling points under vacuum will depend on the specific pressure achieved.

Column Chromatography

For achieving the highest purity, particularly for removing isomeric impurities that may have close boiling points, column chromatography is an effective final purification step.[5][13] This technique separates compounds based on their differential adsorption onto a stationary phase.[13]

Causality of Experimental Choices:

-

Stationary Phase: Silica gel is a common and effective stationary phase for the separation of nonpolar compounds like alkanes and alkyl-aromatics.

-

Mobile Phase: A nonpolar solvent system, such as hexane or a mixture of hexane and a slightly more polar solvent like ethyl acetate in a very low concentration, is used to elute the compounds. This compound, being a saturated alkane, is very nonpolar and will elute quickly with a nonpolar mobile phase.

Experimental Protocol: Column Chromatography

-

Column Packing: Prepare a glass column packed with silica gel slurried in the chosen mobile phase (e.g., hexane).

-

Sample Loading: Dissolve the partially purified this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel column.

-

Elution: Elute the column with the mobile phase, collecting fractions in separate test tubes.

-

Fraction Analysis: Monitor the composition of the collected fractions using TLC. Combine the fractions containing the pure this compound.

-

Solvent Removal: Remove the solvent from the combined pure fractions by rotary evaporation to obtain the final purified product.

Diagram 2: Purification Logic for this compound

Caption: A logical workflow for the purification of this compound.

Characterization and Purity Analysis

The identity and purity of the synthesized this compound must be confirmed using appropriate analytical techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for assessing the purity of volatile and semi-volatile organic compounds.[14][15] The gas chromatogram will indicate the number of components in the sample, and the retention time of the major peak can be compared to a standard if available. The mass spectrum provides the molecular weight and fragmentation pattern, which can be used to confirm the structure of this compound. A purity of >98% is typically considered suitable for most laboratory applications.[16]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum of this compound will show characteristic signals for the protons on the cyclohexane ring and the long alkyl chain. The absence of signals in the aromatic region (typically 6.5-8.0 ppm) confirms the complete hydrogenation of the benzene ring.

-

¹³C NMR: The carbon NMR spectrum provides information on the number of non-equivalent carbon atoms in the molecule, further confirming its structure.[3][17][18] The absence of signals in the aromatic region (typically 100-150 ppm) is another indicator of successful hydrogenation.

-

Safety Considerations

-

This compound: May be fatal if swallowed and enters airways.[19] Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated area or fume hood.

-

Benzene: Is a known carcinogen and is highly flammable. All manipulations involving benzene should be carried out in a certified chemical fume hood.

-

Aluminum Chloride: Is corrosive and reacts violently with water. Handle with care and under anhydrous conditions.

-

Hydrogen Gas: Is extremely flammable and can form explosive mixtures with air. Hydrogenation reactions should be conducted with appropriate safety precautions and in specialized equipment.

Conclusion

The synthesis of this compound via Friedel-Crafts alkylation of benzene followed by catalytic hydrogenation provides a reliable route to this valuable laboratory chemical. Rigorous purification using vacuum fractional distillation and column chromatography is essential to obtain a high-purity product suitable for demanding research applications. The analytical techniques of GC-MS and NMR spectroscopy are indispensable for the verification of the structure and the assessment of the purity of the final product. Adherence to strict safety protocols throughout the synthesis and purification process is paramount.

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 22327, this compound." PubChem, [Link].

-

The Organic Chemistry Tutor. "Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples!" YouTube, 7 May 2018, [Link].

-

AQA. "A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry." AQA, 12 Jan. 2015, [Link].

-

Agilent Technologies. "CHEMICAL PURITY ANALYSIS - Technology Advantage: Agilent Intuvo 9000 GC with FID." Agilent Technologies, 1 Sept. 2016, [Link].

-

University of Rochester Department of Chemistry. "Purification: Fractional Distillation." University of Rochester, [Link].

-

Chemistry LibreTexts. "The Friedel-Crafts Alkylation of Benzene." Chemistry LibreTexts, 22 Jan. 2023, [Link].

-

ChemHelp ASAP. "column chromatography & purification of organic compounds." YouTube, 9 Feb. 2021, [Link].

-

Master Organic Chemistry. "EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation." Master Organic Chemistry, 17 May 2018, [Link].

-

CDN. "Separating Cyclohexane and Toluene by distillation." CDN, 8 Feb. 2015, [Link].

-

Organic Syntheses. "4-Cyclohexene-1,2-dicarboxylic acid, 4-trimethylsilyloxy-, diethyl ester, trans." Organic Syntheses, [Link].

- Development of an experimental protocol for benzene hydrogenation catalysts screening and study of the impact of different catalytic properties on the reaction performance. (2018).

-

Chemguide. "Explaining the Friedel-Crafts alkylation of benzene - electrophilic substitution." Chemguide, [Link].

-

CHM 251 Lab. "Fractional Distillation." YouTube, 5 June 2020, [Link].

-

Innovatech Labs. "How GC/MS is Used to Determine Essential Oil Purity." Innovatech Labs, 6 Sept. 2023, [Link].

-

The Royal Society of Chemistry. "Separation, purification and identification of the components of a mixture." The Royal Society of Chemistry, [Link].

-

Organic Syntheses. "8." Organic Syntheses, [Link].

-

MDPI. "Pt/CB-Catalyzed Chemoselective Hydrogenation Using In Situ-Generated Hydrogen by Microwave-Mediated Dehydrogenation of Methylcyclohexane under Continuous-Flow Conditions." MDPI, [Link].

-

ResearchGate. "Alkylation of Xylenes with Cyclohexene in the Presence of p-Toluenesulphonic Acid." ResearchGate, 7 Aug. 2025, [Link].

-

ResearchGate. "How to Read and Interpret 1H-NMR and 13C-NMR Spectrums Indonesian Journal of Science & Technology." ResearchGate, 1 Sept. 2021, [Link].

-

Amrita Vishwa Vidyapeetham Virtual Lab. "Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab." Amrita Vishwa Vidyapeetham, [Link].

-

Preprints.org. "The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark." Preprints.org, 30 Jan. 2025, [Link].

-

Mettler Toledo. "Friedel-Crafts Alkylation Reaction." Mettler Toledo, [Link].

- Cycliz

-

ResearchGate. "(PDF) Gas chromatography-mass spectral structural analysis, phytochemical screening and antimicrobial activity of n-hexane leaf extract of Corymbia torelliana." ResearchGate, 6 Aug. 2025, [Link].

-

The Brem Method. "MCAT Organic Chemistry: Column Chromatography." YouTube, 21 Dec. 2023, [Link].

-

Organic Syntheses. "cyclohexylidenecyclohexane." Organic Syntheses, [Link].

-

Wikipedia. "Organic chemistry." Wikipedia, [Link].

-

Organic Syntheses. "A Publication of Reliable Methods for the Preparation of Organic Compounds - Working with Hazardous Chemicals." Organic Syntheses, [Link].

-

National Center for Biotechnology Information. "State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide." PMC, [Link].

- Google Patents. "DD228900A1 - PROCESS FOR DETERMINING LONG-CHAIN ALIPHATIC AMINE.

-

MDPI. "Optimization of the Vacuum Fractional Distillation Process for Enhancing the α-Guaiene of Patchouli Oil with Response Surface Methodology." MDPI, 25 Aug. 2023, [Link].

-

Digital Commons@ETSU. "Friedel-Crafts alkylation of benzene with a superacid catalyst." Digital Commons@ETSU, 4 May 2022, [Link].

- Google Patents. "CA2650560A1 - Process for the alkylation of a cycloalkene.

-

LCGC International. "Investigating Solvent Purity Using Comprehensive Gas Chromatography: A Study of Acetones." LCGC International, [Link].

-

ChemConnections. "13C NMR Spectroscopy 1H and 13C NMR compared: Both give information about the number of chemically nonequivalent nuclei (nonequi." ChemConnections, [Link].

-

Hibbitts Catalysis Lab - University of Florida. "Mechanisms and Kinetics of the Dehydrogenation of C6–C8 Cycloalkanes, Cycloalkenes, and Cyclodienes to Aromatics in H-MFI Zeol." Hibbitts Catalysis Lab, 7 Nov. 2022, [Link].

-

World Journal of Advanced Research and Reviews. "Gas chromatography / mass spectrometry (GC-MS) analysis of Jatropha curcas latex and its antimicrobial activity on clinical isol." World Journal of Advanced Research and Reviews, 27 Sept. 2020, [Link].

-

Fundamentals of Organic Chemistry. "2.5 Naming Cycloalkanes." Fundamentals of Organic Chemistry, [Link].

-

National Testing Agency. "Syllabus for Chemistry (SCQP08)." National Testing Agency, 13 Dec. 2025, [Link].

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. m.youtube.com [m.youtube.com]

- 4. download.e-bookshelf.de [download.e-bookshelf.de]

- 5. orgsyn.org [orgsyn.org]

- 6. mt.com [mt.com]

- 7. dc.etsu.edu [dc.etsu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chemguide.co.uk [chemguide.co.uk]

- 10. mdpi.com [mdpi.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]

- 13. m.youtube.com [m.youtube.com]

- 14. How Experts Determine Essential Oil Purity [innovatechlabs.com]

- 15. wjarr.com [wjarr.com]

- 16. agilent.com [agilent.com]

- 17. researchgate.net [researchgate.net]

- 18. chemconnections.org [chemconnections.org]

- 19. Organic Syntheses Procedure [orgsyn.org]

Tridecylcyclohexane CAS number 6006-33-3 physicochemical data

An In-Depth Technical Guide to the Physicochemical Properties of Tridecylcyclohexane (CAS 6006-33-3)

Authored by: A Senior Application Scientist

Introduction

This compound (CAS Registry Number: 6006-33-3) is a saturated alicyclic hydrocarbon characterized by a cyclohexane ring substituted with a tridecyl group.[1] This compound, with the molecular formula C19H38 and a molecular weight of 266.51 g/mol , is also known by its synonyms, including 1-Cyclohexyltridecane and n-Tridecylcyclohexane.[2][3][4][5] Its nonpolar nature renders it an effective solvent for hydrophobic substances.[2] At room temperature, it typically presents as a colorless to pale yellow liquid.[1][6] The unique combination of a bulky cycloalkane and a long alkyl chain imparts specific physicochemical characteristics that make it a valuable component in various industrial applications, including as a lubricant, plasticizer, and in the formulation of cosmetics and coatings.[1][2] This guide provides a comprehensive overview of its core physicochemical data, outlines methodologies for their determination, and discusses the interplay between its molecular structure and physical properties.

Core Physicochemical Data of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below. These parameters are critical for its handling, application, and for predicting its behavior in various chemical and physical processes.

| Property | Value | Source(s) |

| CAS Registry Number | 6006-33-3 | [2][3][4] |

| Molecular Formula | C19H38 | [1][2][3][5] |

| Molecular Weight | 266.51 g/mol | [2][3][5] |

| Appearance | Colorless to almost colorless clear liquid | [1][6] |

| Boiling Point | 346 °C | [2][3][7][8] |

| Melting Point | 18.51 °C | [2][6][9] |

| Density | 0.82 g/cm³ | [2][10][11] |

| Vapor Pressure | 0.000121 mmHg at 25°C | [2] |

| Flash Point | 156.2°C / 156°C | [2][12] |

| Refractive Index | 1.4560 to 1.4580 | [2][6] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

| Hazard Statement | H304: May be fatal if swallowed and enters airways | [3][6][12] |

In-Depth Analysis of Key Physicochemical Properties

Boiling Point and Thermal Stability

This compound exhibits a high boiling point of 346 °C, which is a direct consequence of its large molecular size and the presence of the cyclohexane ring.[1][3][7][8] The significant van der Waals forces between the large C19H38 molecules require a substantial amount of energy to overcome, leading to low volatility. This property is advantageous in applications where resistance to evaporation is crucial, such as in lubricants and plasticizers.[1]

Melting Point and Physical State

The melting point of this compound is documented as 18.51 °C.[2][6][9] This places its freezing point just below typical room temperature, confirming its state as a liquid under most standard conditions. The long, flexible tridecyl chain disrupts efficient crystal lattice packing, resulting in a relatively low melting point for a molecule of its size.

Density and Refractive Index

With a density of 0.82 g/cm³, this compound is less dense than water.[2][10][11] Its refractive index, ranging from 1.4560 to 1.4580, is a useful parameter for identification and purity assessment in a laboratory or industrial setting.[2][6]

Solubility and Polarity

As a saturated hydrocarbon, this compound is a nonpolar compound.[2] This inherent hydrophobicity makes it insoluble in water but readily soluble in a wide range of nonpolar organic solvents.[1] This characteristic is fundamental to its use as a solvent and as a component in formulations requiring hydrophobic properties.[1]

Safety and Handling

The primary hazard associated with this compound is H304: May be fatal if swallowed and enters airways.[3][6][12] Due to its low volatility, the inhalation risk at ambient temperatures is relatively low, but appropriate safety measures, such as handling in well-ventilated areas and wearing protective equipment, should always be observed.[13] It is recommended to store the compound in a cool, dark place in a tightly sealed container.[13]

Experimental Determination of Physicochemical Properties

To ensure the quality and consistency of this compound, standardized methods are employed to determine its physicochemical properties.

Protocol 1: Determination of Boiling Point (Distillation Method)

-

Apparatus Setup: Assemble a standard distillation apparatus, including a distillation flask, condenser, and receiving flask. Place a calibrated thermometer in the neck of the distillation flask with the bulb positioned just below the side arm leading to the condenser.

-

Sample Preparation: Place a sample of this compound and a few boiling chips into the distillation flask.

-

Heating: Gently heat the flask. As the liquid boils, the vapor will rise and enter the condenser.

-

Data Recording: Record the temperature at which the vapor temperature stabilizes during distillation. This temperature is the boiling point. The causality here is that at the boiling point, the vapor pressure of the liquid equals the surrounding atmospheric pressure, leading to a stable temperature plateau during the phase change.

Protocol 2: Determination of Density (Pycnometer Method)

-

Pycnometer Calibration: Weigh a clean, dry pycnometer. Fill it with deionized water of a known temperature and weigh it again. The difference in weight allows for the calculation of the pycnometer's exact volume.

-

Sample Measurement: Empty and dry the pycnometer, then fill it with the this compound sample.

-

Weighing: Weigh the pycnometer containing the sample.

-

Calculation: The density is calculated by dividing the mass of the sample by the calibrated volume of the pycnometer. This method is self-validating as the known density of water at a specific temperature serves as a standard.

Structure-Property Relationships

The physicochemical properties of this compound are intrinsically linked to its molecular structure. The diagram below illustrates these relationships.

Caption: Interplay between molecular structure and key physical properties.

Industrial Applications

The distinct physicochemical profile of this compound makes it suitable for several industrial uses:

-

Solvent: Its ability to dissolve nonpolar substances is crucial in various chemical processes and reactions.[2]

-

Plastics Industry: It serves as an ingredient in plastic production, enhancing product properties due to its compatibility with polymers.[2]

-

Cosmetics Industry: In personal care products, it improves spreadability and gloss, contributing to a desirable texture and appearance.[2]

-

Coatings Industry: It is used in paint and varnish formulations to enhance spreadability and ensure a high-quality finish.[2]

Conclusion

This compound (CAS 6006-33-3) is a high-molecular-weight alicyclic hydrocarbon with a well-defined set of physicochemical properties. Its high boiling point, low volatility, and hydrophobic nature are direct results of its molecular structure, comprising a cyclohexane ring and a long tridecyl side chain. These characteristics make it a valuable component in a range of industrial applications, from solvents to cosmetics. A thorough understanding of its properties, as detailed in this guide, is essential for its safe and effective use in research and product development.

References

-

LookChem. Cas 6006-33-3, N-TRIDECYLCYCLOHEXANE. [Link]

-

National Institute of Standards and Technology. n-Tridecylcyclohexane. [Link]

-

MySkinRecipes. This compound. [Link]

-

LaboShop. This compound >98.0%(GC) 25mL. [Link]

-

CAS Common Chemistry. This compound. [Link]

-

Cheméo. Chemical Properties of n-Tridecylcyclohexane (CAS 6006-33-3). [Link]

-

National Center for Biotechnology Information. This compound. [Link]

-

PureSynth. This compound 98.0%(GC). [Link]

Sources

- 1. CAS 6006-33-3: this compound | CymitQuimica [cymitquimica.com]

- 2. Cas 6006-33-3,N-TRIDECYLCYCLOHEXANE | lookchem [lookchem.com]

- 3. labsolu.ca [labsolu.ca]

- 4. n-Tridecylcyclohexane [webbook.nist.gov]

- 5. This compound | C19H38 | CID 22327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-TRIDECYLCYCLOHEXANE | 6006-33-3 [chemicalbook.com]

- 7. This compound [myskinrecipes.com]

- 8. lipids.alfa-chemistry.com [lipids.alfa-chemistry.com]

- 9. CAS Common Chemistry [commonchemistry.cas.org]

- 10. echemi.com [echemi.com]

- 11. This compound >98.0%(GC) 25mL - Order affordable lab supplies at Laboratory Discounter. From microscopes to chemicals, fast delivery in the UK. Browse our range today! [laboratoriumdiscounter.nl]

- 12. pure-synth.com [pure-synth.com]

- 13. tcichemicals.com [tcichemicals.com]

Solubility of Tridecylcyclohexane in Common Organic Solvents: A Physicochemical and Methodological Analysis

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of tridecylcyclohexane (C₁₉H₃₈), a large, non-polar aliphatic hydrocarbon. While specific quantitative solubility data for this compound is sparse in published literature, this document synthesizes fundamental principles of chemical solubility, predictive insights based on molecular structure, and established experimental methodologies to offer a robust framework for researchers, scientists, and drug development professionals. We delve into the theoretical underpinnings of its solubility profile across a spectrum of common organic solvents, from non-polar to polar protic. Furthermore, this guide presents a detailed, self-validating experimental protocol for the precise determination of this compound solubility, ensuring scientific integrity and reproducibility.

Introduction to this compound

This compound (CAS 6006-33-3) is a saturated hydrocarbon featuring a cyclohexane ring substituted with a thirteen-carbon alkyl chain (tridecyl group).[1] Its molecular structure imparts significant non-polar and hydrophobic characteristics.[1] At room temperature, it is typically a colorless to pale yellow liquid with a high boiling point (approx. 346°C) and low volatility, making it suitable for applications such as a lubricant or plasticizer.[1][2] Understanding its solubility is critical for its application as a solvent, a reaction medium, or a non-polar vehicle in various chemical and pharmaceutical formulations.

Key Physicochemical Properties:

-

Molecular Formula: C₁₉H₃₈[1]

-

Molecular Weight: 266.51 g/mol [3]

-

Appearance: Colorless to almost colorless clear liquid[1]

-

Boiling Point: ~346 °C[2]

-

Key Structural Features: Non-polar cyclohexane ring and a long, non-polar C13 alkyl chain.

Theoretical Principles of Solubility

The solubility of a substance is governed by the intermolecular interactions between the solute (this compound) and the solvent. The guiding principle is "like dissolves like," which implies that substances with similar polarity and intermolecular forces are more likely to be miscible.[4]

This compound is exclusively non-polar. Its molecules interact primarily through weak, transient London dispersion forces. For dissolution to occur, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of new solute-solvent interactions.

-

In Non-Polar Solvents: Solvents like hexane or toluene also rely on London dispersion forces. The interactions between this compound and these solvent molecules are energetically similar to the interactions within the pure substances, leading to high solubility or complete miscibility.

-

In Polar Solvents: Polar solvents, particularly those capable of hydrogen bonding like water or ethanol, have very strong solvent-solvent interactions. The large, non-polar this compound molecule cannot form these favorable interactions. Consequently, it disrupts the solvent's structure without offering a comparable energetic payoff, leading to its exclusion from the solvent and thus, very low solubility. This phenomenon is known as the hydrophobic effect.[5]

Predicted Solubility Profile of this compound

Based on its molecular structure and the principles of solubility, we can predict the solubility behavior of this compound in various classes of organic solvents. As the non-polar hydrocarbon portion of a molecule increases in size, its solubility in polar solvents decreases significantly.[5]

Data Presentation: Predicted Solubility in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale for Prediction |

| Non-Polar Aliphatic | Hexane, Heptane, Cyclohexane | High / Miscible | "Like dissolves like." Both solute and solvent are non-polar hydrocarbons interacting solely through London dispersion forces.[4] |

| Non-Polar Aromatic | Toluene, Benzene, Xylenes | High / Miscible | While toluene has a small dipole moment, it is predominantly non-polar and interacts well with other hydrocarbons.[6][7] |

| Slightly Polar / Halogenated | Dichloromethane (DCM), Chloroform | High | These solvents have low polarity and are effective at dissolving large non-polar compounds. |

| Polar Aprotic | Tetrahydrofuran (THF), Diethyl Ether, Ethyl Acetate | Moderate to High | These solvents have polar functional groups but also significant non-polar character, allowing them to dissolve non-polar compounds. |

| Polar Aprotic | Acetone, Acetonitrile (ACN), Dimethyl Sulfoxide (DMSO) | Low to Moderate | The higher polarity and smaller non-polar regions of these solvents make them less effective at solvating a large aliphatic molecule like this compound. |

| Polar Protic | Methanol, Ethanol, Isopropanol | Very Low | The strong hydrogen-bonding network of short-chain alcohols resists disruption by the large, non-polar solute. The hydrophobic effect dominates.[5] |

| Polar Protic | Water | Insoluble | Extreme mismatch in polarity and intermolecular forces. This compound is highly hydrophobic.[1][4] |

Advanced Solubility Prediction: QSPR Models

For novel compounds or those with limited experimental data, Quantitative Structure-Property Relationship (QSPR) models offer a computational alternative for estimating solubility.[8] These data-driven methods build statistical models that correlate a molecule's computed structural descriptors with its observed physical properties.[8][9] While beyond the scope of this guide to implement, researchers should be aware that physics-based and machine learning models can provide valuable, albeit predictive, solubility estimates, especially when experimental determination is not feasible.[10][11]

Experimental Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To obtain definitive, quantitative solubility data, a rigorous experimental approach is necessary. The shake-flask method, developed by Higuchi and Connors, is the gold standard for determining the thermodynamic equilibrium solubility of compounds and is highly reliable for poorly soluble substances.[12] This protocol provides a self-validating system for generating trustworthy results.

Principle

An excess amount of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the concentration of the dissolved solute is at its maximum (saturation). The saturated solution is then carefully separated from the excess solid/liquid and analyzed to determine the solute concentration.

Materials and Equipment

-

This compound (>98% purity)

-

Solvents of interest (analytical grade or higher)

-

Scintillation vials or flasks with screw caps

-

Orbital shaker or rotator with temperature control

-

Syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Analytical balance (± 0.1 mg)

-

Gas Chromatograph with Flame Ionization Detector (GC-FID) or a precision evaporator and gravimetric setup

-

Volumetric flasks and pipettes

-

Class A glassware

Step-by-Step Methodology

-

Preparation of Standards:

-

Prepare a series of calibration standards by accurately weighing and dissolving known amounts of this compound in the chosen solvent to create solutions of varying, known concentrations.

-

Analyze these standards using the chosen analytical method (e.g., GC-FID) to generate a calibration curve (Response vs. Concentration).

-

-

Sample Preparation:

-

Add a known volume of the solvent (e.g., 10 mL) to several vials.

-

Add an excess amount of this compound to each vial. "Excess" ensures that a separate, undissolved phase of this compound remains visible after equilibration.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in the temperature-controlled shaker. A standard temperature is 25°C.

-

Agitate the mixtures at a constant speed for a period sufficient to reach equilibrium. For a liquid-liquid system, 24 to 48 hours is typically adequate. It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached (i.e., the measured concentration does not change between later time points).

-

-

Sample Separation and Analysis:

-

After equilibration, allow the vials to stand undisturbed in the temperature bath for several hours to allow the undissolved phase to settle.

-

Carefully withdraw an aliquot of the clear, supernatant (the saturated solution) using a syringe.

-

Immediately attach a syringe filter and filter the solution into a clean analysis vial. This step is critical to remove any microdroplets of undissolved solute.

-

Analyze the filtered saturated solution using the pre-calibrated analytical method (e.g., GC-FID).

-

Use the calibration curve to determine the concentration of this compound in the aliquot. This concentration is the thermodynamic solubility.

-

Visualization of Experimental Workflow

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

This compound, as a large saturated hydrocarbon, exhibits a predictable solubility profile governed by the "like dissolves like" principle. It is expected to be highly soluble in non-polar aliphatic and aromatic solvents and progressively less soluble in solvents of increasing polarity, with negligible solubility in polar protic solvents like water and short-chain alcohols. For applications requiring precise quantitative data, the standardized shake-flask method detailed herein provides a reliable and scientifically rigorous pathway to determine its thermodynamic solubility. This guide serves as a foundational resource for scientists, enabling informed solvent selection and facilitating further research and development involving this compound.

References

-

Title: Physics-Based Solubility Prediction for Organic Molecules | Chemical Reviews Source: American Chemical Society URL: [Link]

-

Title: this compound - CAS Common Chemistry Source: CAS, a division of the American Chemical Society URL: [Link]

-

Title: this compound | C19H38 | CID 22327 Source: PubChem - National Institutes of Health URL: [Link]

-

Title: Modeling hydrogen solubility in hydrocarbons using extreme gradient boosting and equations of state - PMC Source: National Institutes of Health URL: [Link]

-

Title: Prediction of solubility of hydrogen (H2) in hydrocarbons using QSPR method: MLR data-driven as a simple Machine Learning (ML) algorithm Source: Aalto Research Portal URL: [Link]

-

Title: (PDF) Modeling hydrogen solubility in hydrocarbons using extreme gradient boosting and equations of state Source: ResearchGate URL: [Link]

-

Title: Chemical Properties of n-Tridecylcyclohexane (CAS 6006-33-3) Source: Cheméo URL: [Link]

-

Title: Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks Source: Digital Discovery (RSC Publishing) URL: [Link]

-

Title: (PDF) Experimental and Computational Methods Pertaining to Drug Solubility Source: ResearchGate URL: [Link]

-

Title: Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis Source: University of Wisconsin-River Falls URL: [Link]

-

Title: SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT Source: SlideShare URL: [Link]

-

Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs Source: Lund University Publications URL: [Link]

-

Title: Solubility of Organic Compounds Source: University of Calgary URL: [Link]

-

Title: How to determine the solubility of cyclohexane Source: Quora URL: [Link]

-

Title: Organic Solvent Solubility Data Book Source: CORE URL: [Link]

-

Title: 4.4 Solubility - Chemistry LibreTexts Source: Chemistry LibreTexts URL: [Link]

-

Title: What molecules are not dissolved in cyclohexane but dissolved in toluene or other organic solvents? Source: ResearchGate URL: [Link]

-

Title: The solubility of hydrophobic aromatic chemicals in organic solvent/water mixtures Source: OSTI.GOV URL: [Link]

Sources

- 1. CAS 6006-33-3: this compound | CymitQuimica [cymitquimica.com]

- 2. labsolu.ca [labsolu.ca]

- 3. This compound | C19H38 | CID 22327 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. quora.com [quora.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. research.aalto.fi [research.aalto.fi]

- 10. Modeling hydrogen solubility in hydrocarbons using extreme gradient boosting and equations of state - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Enhancing predictive models for solubility in multicomponent solvent systems using semi-supervised graph neural networks - Digital Discovery (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to Tridecylcyclohexane as a Nonpolar Solvent in Advanced Chemical Reactions

For Immediate Release

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the intricate world of chemical synthesis, the choice of solvent is a critical parameter that can dictate the success or failure of a reaction. While common solvents have their established roles, the demand for specialized solvents with unique properties is ever-present, particularly in the high-stakes arenas of pharmaceutical development and materials science. This technical guide delves into the characteristics and applications of a lesser-known but highly effective nonpolar solvent: tridecylcyclohexane. As a high-boiling, chemically inert, and purely nonpolar medium, this compound offers a unique combination of properties that make it an invaluable tool for challenging chemical transformations.

Introduction: Beyond Conventional Nonpolar Solvents

This compound (CAS No. 6006-33-3), also known as 1-cyclohexyltridecane, is a saturated cycloalkane featuring a thirteen-carbon alkyl chain attached to a cyclohexane ring.[1] This structure bestows upon it a suite of desirable properties for a nonpolar solvent, including a high boiling point, low vapor pressure, and excellent thermal and chemical stability.[1] Unlike aromatic solvents such as toluene or xylene, this compound is completely saturated, rendering it inert to many reactive reagents and intermediates. Its long alkyl chain contributes to its high molecular weight and strong van der Waals forces, resulting in a high boiling point and low volatility.[1][2] These characteristics make it particularly suitable for high-temperature reactions where solvent containment is crucial. Furthermore, its purely hydrocarbon nature ensures minimal interaction with polar functional groups, providing a truly nonpolar environment for sensitive chemical processes.[1]

Core Physicochemical Properties

A thorough understanding of a solvent's physical properties is paramount for its effective application. The key physicochemical properties of this compound are summarized in the table below, providing a clear basis for its selection in specific reaction contexts.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₈ | [1] |

| Molecular Weight | 266.51 g/mol | [1] |

| CAS Number | 6006-33-3 | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 346 °C | [1] |

| Melting Point | 18.51 °C | [1] |

| Density | 0.82 g/cm³ | [1] |

| Flash Point | 156.2 °C | [1] |

| Solubility | Insoluble in water; soluble in organic solvents | [1] |

Synthesis of this compound: A Note on Purity

The most common and industrially viable method for synthesizing this compound is the catalytic hydrogenation of tridecylbenzene. This process involves the saturation of the aromatic ring of the tridecylbenzene precursor, typically using a heterogeneous catalyst such as nickel or palladium on a solid support, under a hydrogen atmosphere. The reaction is driven to completion by elevated temperature and pressure.

Illustrative Synthesis Workflow:

Caption: A generalized workflow for the synthesis of this compound via catalytic hydrogenation.

For applications in drug development and high-performance materials, the purity of the solvent is of utmost importance. The hydrogenation process must be carefully controlled to ensure complete saturation of the aromatic ring and to minimize the presence of residual starting material or partially hydrogenated intermediates. Post-reaction purification, typically involving distillation and filtration to remove the catalyst, is a critical step to achieve the high purity required for sensitive applications.

Applications in Chemical Synthesis: A High-Temperature, Inert Medium

The unique properties of this compound make it a valuable solvent for a range of chemical reactions, particularly those requiring high temperatures and an inert environment.

High-Temperature Polymerization Reactions

In the synthesis of certain polymers, high temperatures are often necessary to achieve the desired molecular weight and material properties. Solvents with high boiling points are essential for these processes to maintain a liquid phase at the required reaction temperature. This compound, with its boiling point of 346 °C, is an excellent candidate for such applications. Its chemical inertness is also a significant advantage, as it will not interfere with the polymerization catalyst or the growing polymer chains.

For instance, in Ziegler-Natta or metallocene-catalyzed olefin polymerization, the choice of an inert, non-coordinating solvent is crucial for catalyst activity and polymer morphology. While toluene is commonly used, its aromatic nature can sometimes lead to unwanted side reactions or coordination with the catalyst. This compound provides a completely saturated and non-coordinating alternative, which can be particularly beneficial for high-temperature solution polymerization processes.

Experimental Protocol: Illustrative High-Temperature Ethylene Polymerization

-

Reactor Preparation: A high-pressure stainless-steel reactor is thoroughly dried and purged with inert gas (e.g., argon or nitrogen).

-

Solvent and Monomer Addition: this compound, previously dried and deoxygenated, is added to the reactor. The reactor is then heated to the desired temperature (e.g., 150-200 °C). Ethylene gas is then introduced to the desired pressure.

-

Catalyst Injection: A solution of a suitable metallocene catalyst and a co-catalyst (e.g., methylaluminoxane, MAO) in a small amount of an appropriate solvent is injected into the reactor to initiate polymerization.

-

Reaction: The polymerization is allowed to proceed for the desired time, with continuous feeding of ethylene to maintain constant pressure.

-

Termination and Product Isolation: The reaction is terminated by the addition of a quenching agent (e.g., methanol). The polymer is then precipitated, filtered, washed with a suitable solvent (e.g., acetone), and dried under vacuum.

Organometallic Reactions

Organometallic reagents, such as Grignard and organolithium reagents, are highly reactive and sensitive to protic solvents. While ethers like diethyl ether and tetrahydrofuran (THF) are commonly used due to their ability to solvate the metal center, they can sometimes participate in side reactions. In cases where a completely non-coordinating and inert environment is required, especially at higher temperatures, a hydrocarbon solvent is preferred. While alkanes like hexane are suitable for the formation of some organolithium reagents, their low boiling points limit their use in subsequent reactions that require heating.

This compound, being a high-boiling alkane, can serve as an excellent solvent for organometallic reactions that need to be conducted at elevated temperatures. Its inert nature ensures that it will not react with the organometallic species, and its high boiling point allows for a wide range of reaction temperatures.

Comparative Analysis with Other Nonpolar Solvents

The choice of a nonpolar solvent often involves a trade-off between various properties. The following table provides a comparison of this compound with other commonly used nonpolar solvents.

| Solvent | Boiling Point (°C) | Polarity | Key Advantages | Key Disadvantages |

| This compound | 346 | Nonpolar | Very high boiling point, chemically inert, low volatility | High viscosity, difficult to remove |

| Toluene | 111 | Nonpolar (Aromatic) | Good solvating power for many organics, moderate boiling point | Can participate in side reactions, aromatic toxicity |

| Hexane | 69 | Nonpolar | Low boiling point (easy to remove), readily available | Low boiling point limits reaction temperature, flammable |

| Dodecane | 216 | Nonpolar | High boiling point, inert | Can be difficult to remove, may contain impurities |

Safety, Handling, and Environmental Considerations

As with any chemical, proper safety precautions must be observed when handling this compound. It is a combustible liquid with a high flash point.[1] Good laboratory practices, including the use of personal protective equipment such as gloves and safety glasses, are essential. Work should be conducted in a well-ventilated area or in a fume hood to avoid inhalation of any vapors.

From an environmental perspective, this compound is a hydrocarbon and should be disposed of in accordance with local regulations for organic waste. Its low water solubility means that spills should be contained to prevent entry into waterways.

Conclusion: A Niche but Powerful Tool in the Chemist's Arsenal

This compound is a specialized nonpolar solvent that offers a unique set of properties, most notably its very high boiling point and chemical inertness. While its high boiling point can make it difficult to remove post-reaction, this same property makes it an excellent choice for high-temperature chemical processes where solvent containment and a stable reaction medium are paramount. For researchers and drug development professionals tackling challenging syntheses that require extreme conditions and a truly non-interacting solvent, this compound represents a powerful, albeit niche, tool that can enable reactions that are not feasible in more conventional solvents. Its careful consideration and application can unlock new possibilities in the synthesis of complex molecules and advanced materials.

References

-

LookChem. Cas 6006-33-3, N-TRIDECYLCYCLOHEXANE. [Link]

- Google Patents. US2440414A - Production of cyclohexane.

- Google Patents.

- Google Patents.

-

Master Organic Chemistry. 3 Trends That Affect Boiling Points. [Link]

-

Chemistry LibreTexts. 14.4.1: Ziegler-Natta Polymerizations. [Link]

-

Chemistry LibreTexts. 13.8: Organometallic Reagents. [Link]

Sources

Thermal stability and degradation of Tridecylcyclohexane

An In-Depth Technical Guide to the Thermal Stability and Degradation of Tridecylcyclohexane

Abstract

This compound (TDC), a saturated cycloalkane with a long alkyl side chain, is valued in applications requiring high boiling points and chemical stability, such as specialty lubricants and heat transfer fluids.[1] Understanding its behavior at elevated temperatures is critical for defining its operational limits and ensuring system reliability. This guide provides a comprehensive technical overview of the thermal stability of this compound, detailing its degradation mechanisms, the resultant byproducts, and the experimental methodologies used for its characterization. We synthesize findings from pyrolysis studies to present a free-radical degradation pathway and provide field-proven, step-by-step protocols for thermogravimetric analysis (TGA) and isothermal decomposition studies. This document is intended for researchers, chemical engineers, and formulation scientists working with high-performance fluids.

Introduction to this compound (C₁₉H₃₈)

This compound is an organic compound consisting of a cyclohexane ring bonded to a thirteen-carbon alkyl chain.[1] Its high molecular weight (266.51 g/mol ) and saturated structure impart a high boiling point (346°C), low volatility, and significant hydrophobicity.[1][2] These properties make it a suitable component for formulations in demanding industrial environments where thermal and chemical resilience are paramount. However, like all hydrocarbons, this compound will undergo decomposition when subjected to sufficiently high thermal stress, breaking down into a complex mixture of smaller molecules. The onset temperature and rate of this degradation define its ultimate thermal stability.

Fundamentals of Thermal Degradation in Alkylcyclohexanes

The thermal decomposition (pyrolysis) of large saturated hydrocarbons like this compound proceeds through a free-radical chain reaction mechanism.[3] This process can be understood through three fundamental stages:

-

Initiation: The process begins when thermal energy becomes sufficient to overcome the bond dissociation energy of the weakest covalent bond in the molecule, causing it to break homolytically. This creates two highly reactive radical species. For long-chain alkylcyclohexanes, the C-C bonds in the alkyl side chain are generally more susceptible to scission than the C-C or C-H bonds within the stable cyclohexane ring.[4]

-

Propagation: The initial radicals trigger a cascade of subsequent reactions. A radical can abstract a hydrogen atom from another TDC molecule, creating a new, large radical and a stable molecule. More significantly, the alkyl radicals can undergo β-scission, where the C-C bond beta to the radical center breaks, yielding a stable alkene and a smaller radical.[5] This process is the primary driver for the reduction in molecular weight and the formation of a wide array of degradation products.

-

Termination: The chain reaction ceases when two radical species combine to form a stable, non-radical molecule.

The specific products formed are dictated by the relative rates of competing propagation reactions, which are influenced by temperature and pressure.

The Degradation Pathway of this compound

Based on experimental evidence from the pyrolysis of this compound and related long-chain alkylcyclohexanes, a primary degradation pathway can be elucidated.[3][4]

Initiation: Side-Chain Scission

The degradation of this compound is initiated by the homolytic cleavage of a C-C bond within the long tridecyl side chain. Scission can occur at various points, but β-scission relative to the ring is a key pathway.

Propagation: β-Scission and Hydrogen Abstraction

Following initiation, the resulting radicals propagate a chain reaction. The pyrolysis of TDC yields specific major product pairs, which strongly supports a mechanism dominated by β-scission.[3] For example, a primary radical formed on the alkyl chain can undergo β-scission to release an alkene (e.g., 1-tridecene) and a cyclohexyl radical. The cyclohexyl radical can then abstract a hydrogen to form stable cyclohexane.[3][5] An alternative pathway involves a different bond scission event that leads to the formation of methylenecyclohexane and an n-dodecyl radical, which subsequently stabilizes to n-dodecane.[3]

Visualization of the Primary Degradation Pathway

The following diagram illustrates the key free-radical steps in the thermal decomposition of this compound, leading to the experimentally observed major products.

Caption: Primary free-radical degradation pathway of this compound.

Experimental Methodologies for Stability Assessment

A multi-faceted approach is required to fully characterize the thermal stability of this compound. Thermogravimetric Analysis (TGA) provides a broad overview of the decomposition temperature, while isothermal studies yield precise kinetic data.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as it is heated at a controlled rate.[6] It is an essential technique for determining the onset temperature of thermal degradation, which signals the upper limit of a material's thermal stability.[7]

Table 1: Key Parameters from TGA of this compound

| Parameter | Description | Typical Value (°C) |

|---|---|---|

| T-onset | The extrapolated temperature at which mass loss begins. | ~350 - 400 |

| T₅% | Temperature at which 5% mass loss has occurred. | ~400 - 425 |

| T₁₀% | Temperature at which 10% mass loss has occurred. | ~425 - 450 |

| Residue @ 600°C | Percentage of mass remaining at the end of the test. | < 1% (in inert atm.) |

(Note: Values are estimates based on typical behavior of high molecular weight hydrocarbons. Actual values must be determined experimentally.)

Protocol 1: TGA for Thermal Stability Screening

-

Instrument Preparation: Ensure the TGA balance is calibrated and the sample chamber is clean.

-

Sample Loading: Place 5-10 mg of this compound into a clean, tared ceramic or platinum TGA pan.

-

Atmosphere: Purge the furnace with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 50-100 mL/min to prevent oxidative degradation.[7]

-

Thermal Program:

-

Equilibrate the sample at 40°C.

-

Ramp the temperature from 40°C to 600°C at a constant heating rate of 10°C/min.[8]

-

-

Data Analysis: Plot the sample mass (%) as a function of temperature. Determine the onset temperature (T-onset) and the temperatures corresponding to 5% and 10% mass loss (T₅% and T₁₀%).[9]

Isothermal Decomposition and Kinetic Analysis

To understand the rate of degradation at specific temperatures, isothermal experiments are conducted. By measuring the extent of decomposition over time at several temperatures, one can determine the reaction order and derive Arrhenius parameters (activation energy and pre-exponential factor) that describe the temperature dependence of the reaction rate.[3][10]

Table 2: Experimentally Determined Kinetic Parameters for this compound Pyrolysis[3]

| Parameter | Description | Value |

|---|---|---|

| Temperature Range | The experimental temperature range for the study. | 400 - 450 °C |

| Activation Energy (E*) | The minimum energy required to initiate the decomposition reaction. | 59.4 kcal/mol |

| Pre-exponential Factor (log A) | The frequency of molecular collisions in the correct orientation. | 14.9 s⁻¹ |

Protocol 2: Isothermal Decomposition for Kinetic Analysis

-

Reactor Preparation: Use high-pressure reactors made of an inert material like stainless steel (e.g., Swagelok tubing bombs or sealed ampules).

-

Sample Loading: Add a precise amount of this compound to each reactor. Purge with an inert gas to remove oxygen before sealing.

-

Thermal Stressing: Place the sealed reactors into a pre-heated, temperature-controlled environment (e.g., a sand bath or oven) set to the desired temperature (e.g., 400°C, 425°C, 450°C).[3]

-

Time Course: Remove individual reactors at specific time intervals (e.g., 10 min, 30 min, 60 min, 120 min) and immediately quench the reaction by cooling.

-

Product Analysis:

-

Carefully open the cooled reactor.

-

Dilute the sample in a suitable solvent (e.g., hexane or dichloromethane).

-

Analyze the sample using Gas Chromatography (GC) with a Flame Ionization Detector (FID).

-

-

Kinetic Modeling:

-

Quantify the remaining percentage of this compound at each time point.

-

Plot the concentration versus time to determine the rate constant (k) at each temperature.

-

Construct an Arrhenius plot (ln(k) vs. 1/T) to calculate the activation energy (Ea) and pre-exponential factor (A).

-

Overall Experimental Workflow

The comprehensive assessment of thermal stability involves a logical sequence of preparation, experimentation, and analysis.

Caption: Workflow for thermal stability and kinetic analysis.

Analysis of Degradation Products

Identifying the molecules formed during pyrolysis is crucial for understanding the degradation mechanism. The primary technique for this is Gas Chromatography-Mass Spectrometry (GC-MS), which separates the complex mixture and identifies individual components.